Home > Products > Screening Compounds P130717 > 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide - 894003-78-2

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide

Catalog Number: EVT-2511364
CAS Number: 894003-78-2
Molecular Formula: C26H29N3O3
Molecular Weight: 431.536
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-2-[5-[2-(2-Azabicyclo[2.2.2]oct-2-yl)-1,1-dimethy-2-oxoethyl]-2-(3,5-dimethylphenyl)-1H-indol-3-yl]-N-(2-pyridin-4-ylethyl)propan-1-amine (IN3)

Compound Description: IN3 is a membrane-permeant nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRHR). [] IN3 increases the expression of hGnRHR at the cell surface by facilitating its exit from the endoplasmic reticulum. []

Relevance: While structurally distinct from the target compound, IN3 shares a common target and mechanism of action. Both compounds interact with G protein-coupled receptors, specifically targeting and modulating their activity. IN3's interaction with hGnRHR and its impact on receptor trafficking highlight the importance of understanding the structural nuances influencing receptor pharmacology. []

Ac-D2Nal-D4Cpa-D3Pal-Ser-Tyr-d-Cit-Leu-Arg-Pro-d-Ala-NH(2) (Cetrorelix)

Compound Description: Cetrorelix is a membrane-impermeant peptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRHR). [] Unlike IN3, cetrorelix further increases cell surface GnRHR when the C-terminal tail of a Xenopus (X) GnRHR is added (h.XGnRHR). []

Relevance: Cetrorelix, while a peptide antagonist, provides a contrasting example to IN3. Both compounds target hGnRHR, but their distinct structural properties lead to different cellular responses. Understanding these differences can be leveraged in the design of compounds targeting specific receptor populations or exhibiting desired trafficking effects. []

2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (Compound 1)

Compound Description: Compound 1 is a potent small-molecule inhibitor of autotaxin (ATX), a lysophospholipase D enzyme. [] It exhibits competitive inhibition against ATX-mediated hydrolysis of the lysophospholipase substrate FS-3, targeting the enzyme's hydrophobic pocket and blocking access to the active site. []

Relevance: This compound highlights the importance of hydrophobic interactions in drug design. Although structurally dissimilar to the target compound, its mechanism of action, involving competitive inhibition by binding to a hydrophobic pocket, offers insights into potential binding modes and interactions that could be explored when designing analogs of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide. []

4-Oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide (Compound 2)

Compound Description: Similar to Compound 1, Compound 2 acts as a competitive inhibitor of ATX. [] It effectively inhibits ATX-mediated hydrolysis of FS-3 by targeting the hydrophobic pocket of the enzyme. []

Relevance: Sharing a similar target and mechanism of action with Compound 1, Compound 2 further emphasizes the significance of the hydrophobic pocket as a target for ATX inhibition. The structural variations between these two compounds can guide the optimization of physicochemical properties and binding affinities in the development of new ATX inhibitors, potentially offering valuable insights for designing related compounds targeting similar enzymatic pathways. []

N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (Compound 3)

Compound Description: Compound 3 demonstrates a unique inhibitory profile, acting as a competitive inhibitor for both ATX, targeting its hydrophobic pocket, and the phosphodiesterase substrate p-nitrophenyl thymidine 5′-monophosphate. []

Relevance: Notably, this compound shares a 2,6-dimethylphenyl substituent with the target compound, 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide. This structural similarity suggests that this specific substituent might play a role in binding to specific targets or influencing the overall pharmacological profile of the compounds. Further investigation into the structure-activity relationship of this shared substituent could be valuable. []

Relevance: Although structurally different from the target compound, L365,260 underscores the complexity of drug-receptor interactions and the importance of thoroughly characterizing pharmacological profiles. Just as L365,260 exhibits a nuanced pharmacological profile, understanding the complete activity of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is crucial for its potential therapeutic applications. []

4-{[2-[[3-(lH-Indol-3-yl)-2-methyl-1-oxo-2-[[[1.7.7-trimethyl-bicyclo[2.2.1]hept-2-yl)-oxy]carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxo-[lS-la.2[S(S)]4a]}-butanoate N-methyl-d-glucamine (PD135,158)

Compound Description: PD135,158, similar to L365,260, acts as a partial agonist of the CCK2R. [] Despite being initially classified as an antagonist, its true pharmacological behavior necessitates careful consideration in drug development. []

Relevance: Alongside L365,260, PD135,158 exemplifies the diverse pharmacological activities that can arise from structurally distinct compounds interacting with the same receptor. The identification of partial agonism in these compounds highlights the importance of comprehensive screening and characterization for any novel compound interacting with G protein-coupled receptors, including the target compound . []

(R)-1-Naphthalenepropanoic acid, b-[2-[[2-(8-azaspiro-[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl] (CR2945)

Compound Description: CR2945, like L365,260 and PD135,158, exhibits partial agonist activity at the CCK2R. [] Its classification underscores the complexities of receptor pharmacology and the need for detailed characterization of drug candidates. []

Relevance: The recurrent theme of partial agonism with CCK2R antagonists, as seen with CR2945, emphasizes the challenges in developing selective and potent antagonists for this receptor. The target compound's interaction with its respective target should be carefully assessed to determine if it exhibits similar complexities in its pharmacological profile. []

1-[(R)-2,3-Dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: Unlike the previous CCK2R ligands, YM022 displays neutral antagonist activity at the receptor. [] This means it binds to the CCK2R without activating or inhibiting its downstream signaling pathways. []

Relevance: YM022 presents a valuable example of a neutral antagonist, providing a benchmark for developing compounds that purely block receptor activity without eliciting any intrinsic activity. This characteristic could be advantageous for research tools or therapeutic applications where a complete blockade of receptor signaling is desired, without the potential for partial agonistic effects. []

N-(+)-[1-(Adamant-1-ylmethyl)-2,4-dioxo-5-phenyl2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N′-phenylurea (GV150,013X)

Compound Description: Unlike the previously discussed ligands, GV150,013X acts as an inverse agonist of the CCK2R. [] This means it binds to the receptor and reduces its constitutive activity, pushing its activity below baseline levels. []

Relevance: GV150,013X highlights the concept of inverse agonism and its potential therapeutic implications. Inverse agonists offer a distinct approach to modulating receptor function, particularly for constitutively active receptors like CCK2R. This understanding can inform the development of novel therapeutic strategies targeting similar receptor systems, prompting further investigation into the target compound's potential for inverse agonist activity. []

([(N-[Methoxy-3 phenyl] N-[N-methyl N-phenyl carbamoylmethyl], carbomoyl-methyl)-3 ureido]-3-phenyl)2-propionic acid (RPR101,048)

Compound Description: RPR101,048, similar to GV150,013X, acts as an inverse agonist of the CCK2R. [] Its classification further expands the repertoire of compounds capable of reducing the constitutive activity of this receptor. []

Relevance: The identification of two distinct inverse agonists, RPR101,048 and GV150,013X, targeting CCK2R underscores the potential diversity in chemical structures capable of inducing this specific pharmacological effect. Comparing their structural features and pharmacological profiles can provide valuable insights into the structure-activity relationship for inverse agonism at CCK2R, potentially guiding the design and development of more potent and selective inverse agonists for this receptor and related targets. []

Properties

CAS Number

894003-78-2

Product Name

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide

Molecular Formula

C26H29N3O3

Molecular Weight

431.536

InChI

InChI=1S/C26H29N3O3/c1-18-10-9-11-19(2)24(18)27-26(32)25(31)21-16-29(22-13-6-5-12-20(21)22)17-23(30)28-14-7-3-4-8-15-28/h5-6,9-13,16H,3-4,7-8,14-15,17H2,1-2H3,(H,27,32)

InChI Key

KYZYBGNGJHQZOR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.